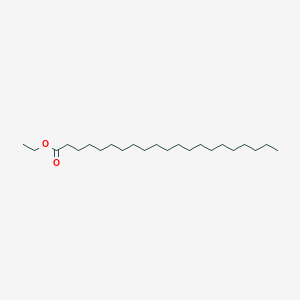

Ethyl henicosanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl henicosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTDTEKUOZFAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476570 | |

| Record name | Ethyl henicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28898-67-1 | |

| Record name | Ethyl henicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl Henicosanoate

Introduction

This compound is a long-chain fatty acid ester, specifically the ethyl ester of heneicosanoic acid. As a member of the fatty acid ester family, it holds potential for investigation in various scientific domains, including drug development, biochemistry, and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a saturated fatty acid ester with the chemical formula C23H46O2.[1][2] Its structure consists of a 21-carbon straight-chain fatty acid (heneicosanoic acid) linked to an ethyl group via an ester bond.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Heneicosanoic acid, ethyl ester; Ethyl n-heneicosanoate | [1][2] |

| CAS Number | 28898-67-1 | [1][2] |

| Molecular Formula | C23H46O2 | [1][2] |

| Molecular Weight | 354.61 g/mol | [1][2] |

| Appearance | Solid | |

| Water Solubility | 1.142e-005 mg/L @ 25 °C (estimated) | [3] |

| logP (o/w) | 10.804 (estimated) | [3] |

| Kovats Retention Index (non-polar) | 2492.1 | [1] |

Experimental Protocols

Synthesis: Fischer-Speier Esterification

This compound can be synthesized via the Fischer-Speier esterification of heneicosanoic acid with ethanol, using an acid catalyst.[4] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing water as it is formed.[4][5][6]

Materials:

-

Heneicosanoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (or another acid catalyst like p-toluenesulfonic acid)

-

Toluene (optional, for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve heneicosanoic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 1-10 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification: Column Chromatography

The crude this compound can be purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis and quantification of fatty acid esters.[7][8]

Instrumentation and Conditions (Representative):

-

Gas Chromatograph: Agilent 7890A or similar

-

Mass Spectrometer: Agilent 5975C or similar

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet: Split/splitless injector, operated in splitless mode.

-

Oven Program: A temperature gradient program is used to separate the components, for example: initial temperature of 60°C, hold for 1 minute, ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C and hold for 15 minutes.[9]

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized ester.

Expected Chemical Shifts (δ) in CDCl₃:

¹H NMR:

-

~4.12 ppm (quartet, 2H): -O-CH₂-CH₃

-

~2.28 ppm (triplet, 2H): -CH₂-C(=O)O-

-

~1.63 ppm (quintet, 2H): -CH₂-CH₂-C(=O)O-

-

~1.25 ppm (broad multiplet, 34H): -(CH₂)₁₇-

-

~1.25 ppm (triplet, 3H): -O-CH₂-CH₃

-

~0.88 ppm (triplet, 3H): CH₃-(CH₂)₁₉-

¹³C NMR:

-

~173.9 ppm: C=O (ester carbonyl)

-

~60.1 ppm: -O-CH₂-CH₃

-

~34.4 ppm: -CH₂-C(=O)O-

-

~31.9 - 22.7 ppm: -(CH₂)₁₈- (multiple overlapping signals)

-

~14.3 ppm: -O-CH₂-CH₃

-

~14.1 ppm: CH₃-(CH₂)₁₉-

Potential Biological Activities and Signaling Pathways

While there is a lack of specific biological data for this compound, the activities of other long-chain saturated fatty acids and their esters suggest potential areas for investigation.

Putative Biological Activities

Table 2: Potential Biological Activities of this compound (Inferred from Related Compounds)

| Activity | Cell Line/Model | IC₅₀ / MIC | Source (for related compounds) |

| Cytotoxicity | Various cancer cell lines | Not Available | Fatty acids can induce apoptosis in cancer cells.[10] |

| Anti-inflammatory | In vitro enzyme assays (COX-1, COX-2, 5-LOX) | Not Available | Saturated fatty acids can have pro- or anti-inflammatory effects depending on the context.[11] |

| Antimicrobial | Bacteria, Fungi | Not Available | Fatty acid esters can exhibit antimicrobial properties. |

Potential Signaling Pathways

Long-chain saturated fatty acids and their esters can act as signaling molecules, potentially influencing key cellular pathways such as inflammation and apoptosis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Saturated fatty acids have been shown to activate this pathway, potentially through Toll-like receptors (TLRs), leading to the transcription of pro-inflammatory genes.

Apoptosis Signaling Pathway

Fatty acids can induce apoptosis (programmed cell death) through various mechanisms, including the intrinsic (mitochondrial) pathway.[10][12] This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspases.

Conclusion

This compound is a long-chain saturated fatty acid ester with well-defined chemical and physical properties. While specific biological data for this compound is limited, its structural similarity to other bioactive fatty acid esters suggests potential for further investigation in areas such as cancer biology, inflammation, and infectious diseases. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research into the biological functions and therapeutic applications of this compound. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.

References

- 1. This compound | C23H46O2 | CID 12054541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. ethyl heneicosanoate, 28898-67-1 [thegoodscentscompany.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. ntnuopen.ntnu.no [ntnuopen.ntnu.no]

- 8. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. cerritos.edu [cerritos.edu]

- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty acid oxidation and signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Ethyl Henicosanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl henicosanoate (CAS No. 28898-67-1) is the ethyl ester of heneicosanoic acid, a 21-carbon saturated fatty acid.[1][2][3] As a long-chain fatty acid ethyl ester (FAEE), it belongs to a class of compounds with diverse applications and biological relevance. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of key workflows and analytical relationships to support researchers and professionals in drug development and related scientific fields.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a ready reference for its physical and chemical characteristics.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Heneicosanoic acid, ethyl ester; Ethyl n-heneicosanoate | [1][2] |

| CAS Number | 28898-67-1 | [1][2][3] |

| Molecular Formula | C23H46O2 | [1][2][3] |

| Molecular Weight | 354.61 g/mol | [1][2][4] |

| Boiling Point | 378.64 °C (estimated at 760 mm Hg) | [5] |

| Flash Point | 176.00 °C (349.00 °F) (estimated, closed cup) | [5] |

| Water Solubility | 1.142 x 10⁻⁵ mg/L at 25 °C (estimated) | [5] |

| logP (Octanol/Water) | 10.804 (estimated) | [5] |

| Physical State | Solid at room temperature | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide adaptable protocols for these purposes.

Synthesis of this compound via Fischer Esterification

Fischer-Speier esterification is a classic and reliable method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[6]

Materials:

-

Heneicosanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve heneicosanoic acid in an excess of anhydrous ethanol (which also acts as the solvent).[4]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[4]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent such as diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of fatty acid ethyl esters.[8][9]

Instrumentation and Conditions (typical):

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A nonpolar dimethylpolysiloxane capillary column is suitable for separating FAEEs.[8]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with an injection temperature of ~250 °C.

-

Oven Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 240-250°C.

-

Mass Spectrometer (if used): Electron ionization (EI) at 70 eV. The mass range can be set from m/z 40 to 550.

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., hexane or heptane). An internal standard, such as ethyl heptadecanoate, should be added for quantitative analysis.[8][10]

-

Injection: Inject an aliquot of the prepared sample into the GC.

-

Data Acquisition and Analysis: The retention time of the this compound peak can be used for identification against a standard. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns for esters, which aids in structural confirmation. Common fragments for fatty acid ethyl esters include ions at m/z 88 and 101.[10]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of synthesized compounds.

Procedure:

-

Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The proton NMR spectrum of a fatty acid ethyl ester will typically show:

-

A triplet corresponding to the methyl protons (-O-CH₂-CH₃ ).

-

A quartet corresponding to the methylene protons of the ethyl group (-O-CH₂ -CH₃).

-

A triplet for the methylene protons alpha to the carbonyl group (-CH₂ -C=O).

-

A series of methylene protons in the long alkyl chain, which will appear as a complex multiplet.

-

A triplet for the terminal methyl group of the fatty acid chain.

-

-

¹³C NMR Analysis: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the long alkyl chain.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Fischer esterification workflow for this compound synthesis.

Logical Relationship: Analytical Characterization

Caption: Analytical techniques for this compound characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [sciepub.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Ethyl n-Heneicosanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl n-heneicosanoate is a long-chain fatty acid ester. As a member of this extensive lipid class, its physical properties are of significant interest in various scientific disciplines, including materials science, biochemistry, and pharmacology. The long, saturated acyl chain and the ethyl ester head group confer specific characteristics that influence its behavior in both biological and non-biological systems. This technical guide provides a comprehensive overview of the known physical properties of ethyl n-heneicosanoate, detailed experimental protocols for their determination, and a workflow for its synthesis and purification.

Core Physical Properties

While specific experimental data for ethyl n-heneicosanoate is limited in the public domain, its properties can be reliably predicted based on the well-documented behavior of homologous long-chain fatty acid esters.

Data Presentation

| Property | Value | Source/Method |

| Molecular Formula | C23H46O2 | PubChem |

| Molecular Weight | 354.61 g/mol | PubChem |

| Physical State | Solid at room temperature | Larodan |

| Melting Point | Estimated: 45-50 °C | Based on trends for long-chain fatty acid ethyl esters. |

| Boiling Point | Decomposes at atmospheric pressure. Requires vacuum distillation. | General principle for high molecular weight esters. |

| Density (Solid) | Not experimentally determined. | |

| Solubility | Soluble in organic solvents (e.g., hexane, chloroform, ethanol). Sparingly soluble in water. | General property of long-chain fatty acid esters. |

Experimental Protocols

Synthesis and Purification of Ethyl n-Heneicosanoate

A common and effective method for the synthesis of long-chain fatty acid ethyl esters is through enzymatic esterification, which offers high specificity and mild reaction conditions. Subsequent purification is crucial to obtain a high-purity product for accurate physical property characterization.

Materials:

-

Heneicosanoic acid

-

Anhydrous ethanol

-

Immobilized lipase (e.g., Novozym 435)

-

Hexane (or other suitable organic solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Solid-phase extraction (SPE) cartridge (e.g., aminopropyl-silica)

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Esterification: In a round-bottom flask, dissolve heneicosanoic acid in a minimal amount of hexane. Add a molar excess of anhydrous ethanol (e.g., 3:1 ethanol to fatty acid ratio).

-

Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the fatty acid).

-

Incubate the reaction at a controlled temperature (e.g., 50°C) with constant stirring for 24-48 hours, or until the reaction reaches completion as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed with solvent and reused.

-

Wash the organic phase sequentially with 5% sodium bicarbonate solution to remove any unreacted fatty acid, followed by distilled water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ethyl n-heneicosanoate.

-

Purification by Solid-Phase Extraction (SPE): Dissolve the crude product in a minimal amount of hexane and apply it to an aminopropyl-silica SPE cartridge. Elute with hexane to separate the ethyl ester from more polar impurities.

-

High-Performance Liquid Chromatography (HPLC) Purification (Optional): For very high purity, the product from SPE can be further purified by reversed-phase HPLC using a C18 column and an appropriate mobile phase, such as an isopropanol-water mixture.

Determination of Physical Properties

1. Melting Point by Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is determined as the peak temperature of the endothermic transition.

-

Procedure:

-

Accurately weigh a small amount of the purified ethyl n-heneicosanoate (1-5 mg) into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample to a temperature well above its expected melting point (e.g., 80°C) and hold for a few minutes to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -20°C).

-

Heat the sample at a controlled rate (e.g., 5°C/min) and record the heat flow as a function of temperature. The peak of the melting endotherm is taken as the melting point.

-

2. Boiling Point by Vacuum Distillation:

-

Principle: High molecular weight organic compounds often decompose at their atmospheric boiling points. By reducing the pressure, the boiling point is lowered, allowing for distillation without degradation.

-

Procedure:

-

Place the purified ethyl n-heneicosanoate in a distillation flask suitable for vacuum distillation (e.g., a Kugelrohr or short-path distillation apparatus).

-

Connect the flask to a vacuum pump, a condenser, and a receiving flask. A pressure gauge (manometer) must be included in the system to accurately measure the pressure.

-

Gradually reduce the pressure in the system to a stable, low value (e.g., 1-5 mmHg).

-

Slowly heat the distillation flask.

-

Record the temperature at which the liquid boils and the corresponding pressure. This is the boiling point at that specific reduced pressure.

-

3. Density of a Solid by Gas Pycnometry or Liquid Displacement:

-

Principle (Gas Pycnometry): This technique measures the volume of a solid object of known mass by measuring the pressure change of a known quantity of an inert gas (usually helium) in a calibrated volume.

-

Procedure (Gas Pycnometry):

-

Accurately weigh the solid sample of ethyl n-heneicosanoate.

-

Place the sample in the sample chamber of the gas pycnometer.

-

Follow the instrument's instructions to perform the volume measurement.

-

Calculate the density by dividing the mass of the sample by the measured volume.

-

-

Principle (Liquid Displacement): Based on Archimedes' principle, the volume of an irregularly shaped solid can be determined by the volume of a liquid it displaces. The liquid must be one in which the solid is insoluble.

-

Procedure (Liquid Displacement):

-

Accurately weigh the solid sample.

-

Partially fill a graduated cylinder with a liquid in which ethyl n-heneicosanoate is insoluble (e.g., water, if the ester is sufficiently hydrophobic and does not react) and record the initial volume.

-

Carefully immerse the solid sample in the liquid, ensuring it is fully submerged and no air bubbles are trapped.

-

Record the final volume. The difference between the final and initial volumes is the volume of the solid.

-

Calculate the density by dividing the mass by the determined volume.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis, purification, an

Ethyl Henicosanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl henicosanoate is a long-chain fatty acid ethyl ester with the chemical formula C23H46O2. This technical guide provides a detailed overview of its chemical and physical properties, including its molecular weight and formula. It also outlines experimental protocols for its synthesis via Fischer esterification and its analysis by gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide touches upon the known biological activities of long-chain fatty acid ethyl esters, offering context for its potential relevance in biomedical research and drug development.

Chemical and Physical Properties

This compound is the ethyl ester of heneicosanoic acid, a 21-carbon saturated fatty acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C23H46O2 | [1] |

| Molecular Weight | 354.61 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 28898-67-1 | [2][3] |

| Synonyms | Ethyl n-heneicosanoate, Heneicosanoic acid, ethyl ester | [1][4] |

| Appearance | Not explicitly stated, but likely a colorless liquid or waxy solid at room temperature | |

| Solubility | Estimated water solubility: 1.142e-005 mg/L @ 25 °C | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of heneicosanoic acid with ethanol, catalyzed by a strong acid.[5][6][7]

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure for Fischer esterification and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Heneicosanoic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve heneicosanoic acid in a large excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography if necessary.

Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis and quantification of fatty acid ethyl esters like this compound.[8]

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of long-chain fatty acid ethyl esters. Specific parameters may need to be optimized for the instrument and column used.

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable volatile organic solvent (e.g., hexane or dichloromethane).

-

If analyzing from a biological matrix, a lipid extraction step is required, followed by purification to isolate the fatty acid ethyl ester fraction.

-

An internal standard (e.g., ethyl heptadecanoate) should be added for accurate quantification.[8]

GC-MS Parameters (Example):

-

Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.

-

Column: A nonpolar capillary column, such as one with a dimethylpolysiloxane stationary phase, is suitable for separating fatty acid ethyl esters.[8]

-

Injector: Split/splitless injector, with an injection volume of typically 1 µL.

-

Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. For example, start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to identify the compound based on its mass spectrum, or selected ion monitoring (SIM) for targeted quantification.

Biological Activity and Applications

While specific biological activities of this compound are not extensively documented, research on the broader class of long-chain fatty acid ethyl esters (FAEEs) provides valuable insights, particularly in the context of ethanol metabolism.

FAEEs are non-oxidative metabolites of ethanol and have been identified in various tissues, including the myocardium.[9] Studies have shown that FAEEs can induce mitochondrial dysfunction by uncoupling oxidative phosphorylation, which may contribute to the toxic effects of ethanol on the heart.[9] Furthermore, certain FAEEs, such as ethyl oleate and ethyl palmitate, have been demonstrated to disrupt the intestinal epithelial barrier, potentially through a mechanism involving reactive oxygen species.[10] This disruption could play a role in the pathogenesis of alcohol-induced liver disease.[10]

The applications of this compound itself are not well-defined in the scientific literature. However, other fatty acid esters are widely used in the food and cosmetic industries as flavoring agents and emollients, respectively.[11] Given its structure, this compound could potentially serve similar functions, though specific data is lacking.

Conclusion

This compound is a well-characterized long-chain fatty acid ethyl ester. Its synthesis and analysis can be achieved through standard organic chemistry techniques. While direct research on its biological roles is limited, the known effects of the broader class of FAEEs on mitochondrial function and intestinal permeability suggest potential areas for future investigation, particularly in the context of alcohol-related pathologies. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry, biology, and drug development.

References

- 1. This compound | C23H46O2 | CID 12054541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. ethyl heneicosanoate, 28898-67-1 [thegoodscentscompany.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty Acid Ethyl Esters Induce Intestinal Epithelial Barrier Dysfunction via a Reactive Oxygen Species-Dependent Mechanism in a Three-Dimensional Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Long-Chain Fatty Acid Ethyl Esters

This guide provides a comprehensive overview of the biological activities of long-chain fatty acid ethyl esters (LCFAEEs), with a focus on their role in cellular signaling, organ-specific toxicity, and their potential as biomarkers. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction to Long-Chain Fatty Acid Ethyl Esters

Long-chain fatty acid ethyl esters (LCFAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of long-chain fatty acids with ethanol. This process occurs in various tissues, and the accumulation of LCFAEEs has been implicated in the pathology of alcohol-induced organ damage. While initially identified as inert byproducts, a growing body of evidence highlights their significant biological activities, ranging from mediators of cellular toxicity to potential therapeutic agents.

Biosynthesis and Metabolism of LCFAEEs

The primary pathway for LCFAEE formation is the enzymatic esterification of fatty acids with ethanol, a reaction catalyzed by fatty acid ethyl ester synthases (FAEE synthases). Several enzymes with FAEE synthase activity have been identified, including carboxyl ester lipase (CEL). The pancreas has been shown to have a particularly high FAEE synthase activity.

The non-oxidative pathway of ethanol metabolism becomes significant, especially in organs with low oxidative metabolism. A shift towards this pathway can lead to the accumulation of FAEEs, contributing to cellular stress and injury[1].

dot

Caption: Biosynthesis of LCFAEEs and their link to organ damage.

Biological Activities and Mechanisms of Action

LCFAEEs exert a range of biological effects, with mitochondrial dysfunction being a central theme in their toxicity.

Mitochondrial Toxicity

LCFAEEs have been shown to induce mitochondrial dysfunction in a concentration-dependent manner. This is characterized by a reduction in the respiratory control ratio, indicating an uncoupling of oxidative phosphorylation, and a decrease in the maximal rate of oxygen consumption[2]. The accumulation of LCFAEEs within the mitochondrial membrane is thought to be a key initiating event.

dot

Caption: LCFAEE-induced mitochondrial dysfunction pathway.

Pancreatic Toxicity and Alcoholic Pancreatitis

Elevated levels of LCFAEEs are strongly associated with alcoholic pancreatitis. In patients with this condition, serum FAEE levels are significantly higher than in control groups and those with non-alcoholic pancreatitis[3][4]. The accumulation of LCFAEEs in the pancreas is thought to trigger a cascade of events, including sustained increases in intracellular calcium, activation of transcription factors, and ultimately, acinar cell injury[5].

Cardiac Toxicity and Alcoholic Cardiomyopathy

Chronic alcohol consumption can lead to alcoholic cardiomyopathy, and LCFAEEs are implicated as key mediators. Studies have shown that chronic alcoholic subjects without symptoms of heart disease can have increased left ventricular wall thickness and mass[6]. This is consistent with the known cardiotoxic effects of LCFAEEs, which include impairment of mitochondrial function in myocardial cells.

Inflammatory and Anti-inflammatory Effects

Certain LCFAEEs may also modulate inflammatory pathways. For instance, ethyl palmitate has been shown to promote the hepatic secretion of fetuin-A, a protein with anti-inflammatory properties. This effect can ameliorate lethal endotoxemia by promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype[7][8]. Conversely, palmitate itself can induce the production of the pro-inflammatory cytokine interleukin-8 (IL-8) from hepatocytes through the activation of NF-κB and JNK/AP-1 pathways[9].

dot

Caption: Palmitate-induced pro-inflammatory signaling in hepatocytes.

Quantitative Data on LCFAEEs

The following tables summarize key quantitative findings from various studies on LCFAEEs.

Table 1: Serum FAEE Levels in Alcoholic Pancreatitis

| Patient Group | Median FAEE Level (nmol/L) | 95% Confidence Interval |

| Alcoholic Pancreatitis | 103.1 | 53 to 689 |

| Alcohol Intoxication | 205 | 71.8 to 515 |

| Nonalcoholic Pancreatitis | 8 | 1.1 to 11.5 |

| Control | 1.7 | 0.02 to 4.3 |

| Data from Mayo Clinic research on alcoholic pancreatitis.[3] |

Table 2: Dose-Response of Oleate on Mitochondrial Proteins in HepG2 Cells (24h treatment)

| Oleate Concentration | MFN2 Content (% of control) | DRP1 Content (% of control) | Cell Viability (% of control) |

| 10 µM | ~125% | Not significantly changed | Not significantly changed |

| 50 µM | ~125% | Not significantly changed | Not significantly changed |

| 100 µM | ~125% | Not significantly changed | Not significantly changed |

| 250 µM | ~140% | Not significantly changed | ~81% |

| 500 µM | ~140% | Not significantly changed | ~52% |

| Data from a study on the effects of oleate on mitochondrial dynamics.[10][11] |

Table 3: Echocardiographic Findings in Asymptomatic Chronic Alcoholics

| Parameter | Chronic Alcoholics (mean ± SD) | Normal Controls (mean ± SD) | p-value |

| Left Ventricular Wall Thickness (mm) | 10.4 ± 1.05 | 8.76 ± 0.86 | < 0.001 |

| Interventricular Septum Thickness (mm) | 11.71 ± 1.33 | 9.63 ± 1.24 | < 0.001 |

| Left Ventricular Mass (g/M²) | 145 ± 32 | 101 ± 20.7 | < 0.001 |

| Data from a noninvasive study on cardiac function in chronic alcoholism.[6] |

Experimental Protocols

Synthesis and Purification of Ethyl Oleate

This protocol describes a common method for the synthesis of ethyl oleate via esterification.

Materials:

-

Oleic acid

-

Ethanol (absolute)

-

Acid catalyst (e.g., sulfuric acid or hydrochloric acid)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separating funnel

-

Reflux apparatus

Procedure:

-

Combine oleic acid and an excess of ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of sulfuric acid.

-

Set up the reflux apparatus and heat the mixture to the boiling point of ethanol, maintaining reflux for several hours to drive the reaction to completion.

-

After cooling, transfer the reaction mixture to a separating funnel.

-

Wash the mixture with distilled water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then again with distilled water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess ethanol and any remaining water using a rotary evaporator to yield purified ethyl oleate. The purity can be assessed by gas chromatography.[12]

dot

Caption: Workflow for the synthesis of ethyl oleate.

Quantification of LCFAEEs in Plasma by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of LCFAEEs from plasma samples.

Materials:

-

Plasma sample

-

Internal standard (e.g., deuterated FAEE)

-

Acetonitrile

-

Hexane

-

Formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

To 200 µL of plasma, add an internal standard solution and 500 µL of acetonitrile for protein precipitation.

-

Vortex for 2 minutes and centrifuge at high speed for 10 minutes.

-

Transfer the supernatant for analysis. For total FAEEs (including conjugated forms), an initial hydrolysis step with HCl is required.[13]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column using a gradient elution with mobile phases typically consisting of an aqueous solution with an additive like formic acid or ammonium acetate and an organic solvent like acetonitrile.

-

Detect and quantify the analytes using a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[13][14][15][16]

-

Isolation of Mitochondria and Measurement of Respiratory Control Ratio

This protocol describes the isolation of mitochondria from tissue and the subsequent measurement of their respiratory function.

Materials:

-

Tissue sample (e.g., liver, heart)

-

Isolation buffer (containing sucrose, mannitol, EGTA, and a buffer like HEPES or Tris-HCl)

-

Homogenizer (e.g., Teflon pestle)

-

Centrifuge

-

Oxygen electrode or a microplate-based respirometer (e.g., Seahorse XF Analyzer)

-

Respiratory substrates (e.g., succinate, glutamate/malate)

-

ADP

Procedure:

-

Mitochondrial Isolation:

-

Mince the tissue in ice-cold isolation buffer.

-

Homogenize the tissue gently to break the cells without damaging the mitochondria.

-

Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in a small volume.

-

Determine the protein concentration of the mitochondrial suspension.[17][18]

-

-

Respiratory Measurement:

-

Add a known amount of mitochondria to the respiration chamber containing respiration buffer and a substrate (e.g., succinate).

-

Measure the basal rate of oxygen consumption (State 2).

-

Add a known amount of ADP to stimulate ATP synthesis and measure the maximal rate of oxygen consumption (State 3).

-

The Respiratory Control Ratio (RCR) is calculated as the ratio of State 3 to State 2 respiration, which is a measure of the coupling between respiration and oxidative phosphorylation.[17][18][19]

-

dot

Caption: Workflow for mitochondrial isolation and RCR measurement.

Conclusion

LCFAEEs are biologically active molecules with significant implications for human health, particularly in the context of alcohol consumption. Their role in mediating organ damage through mechanisms like mitochondrial toxicity is well-established. However, emerging research also points to their potential in modulating inflammatory responses. The detailed protocols and quantitative data provided in this guide are intended to facilitate further investigation into the complex biology of LCFAEEs and to aid in the development of novel diagnostic and therapeutic strategies.

References

- 1. Pathophysiology of alcoholic pancreatitis: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Examining the role of fatty acid ethyl esters in diagnosing alcoholic pancreatitis - Mayo Clinic [mayoclinic.org]

- 4. PATHOPHYSIOLOGY AND BIOMARKER POTENTIAL OF FATTY ACID ETHYL ESTER ELEVATION DURING ALCOHOLIC PANCREATITIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alcoholic Pancreatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The heart in chronic alcoholism: a noninvasive study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl palmitate ameliorates lethal endotoxemia by inducing hepatic fetuin-A secretion: an in vivo and in vitro experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl palmitate ameliorates lethal endotoxemia by inducing hepatic fetuin-A secretion: an in vivo and in vitro experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palmitic acid induces production of proinflammatory cytokine interleukin-8 from hepatocytes | CiNii Research [cir.nii.ac.jp]

- 10. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Ethyl Henicosanoate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl henicosanoate, a long-chain fatty acid ester. Due to the limited availability of direct quantitative data for this compound, this document synthesizes information from publicly available chemical databases, scholarly articles, and patents, including data on structurally similar long-chain fatty acid esters to provide valuable estimations. This guide also details standardized experimental protocols for solubility determination and presents a visual workflow to aid in experimental design.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a long-chain fatty acid ester like this compound (C₂₃H₄₆O₂), its solubility is primarily dictated by its molecular structure. The long, nonpolar hydrocarbon tail (C₂₁H₄₃) dominates its physical properties, making it highly lipophilic and hydrophobic. The small polar ester group (-COOCH₂CH₃) is insufficient to confer significant solubility in polar solvents like water.

As a general principle, "like dissolves like." Therefore, this compound is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents.

Quantitative Solubility Data

Direct experimental data on the solubility of this compound in a wide range of common laboratory solvents is scarce in publicly accessible literature. An estimated water solubility is available, highlighting its very low affinity for aqueous media. To provide a useful reference for laboratory work, the following table includes this estimation and supplements it with solubility data for structurally related long-chain fatty acid esters, such as ethyl oleate and stearic acid (the carboxylic acid precursor to many esters). These values can serve as a reasonable proxy for estimating the solubility of this compound.

| Solvent | Chemical Formula | Type | Estimated/Reported Solubility of this compound or Related Compounds |

| Water | H₂O | Polar Protic | 1.142 x 10⁻⁵ mg/L at 25 °C (estimated for this compound)[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble (qualitative for ethyl oleate); ~20 mg/mL (for stearic acid) |

| Methanol | CH₃OH | Polar Protic | Very soluble (for palmitoleic acid-rich fatty acid ethyl esters) |

| Acetone | C₃H₆O | Polar Aprotic | Very soluble (for palmitoleic acid-rich fatty acid ethyl esters) |

| Chloroform | CHCl₃ | Nonpolar | Soluble, 10% solution (for ethyl oleate) |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Expected to be highly soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Expected to be highly soluble |

| Hexane | C₆H₁₄ | Nonpolar | Expected to be highly soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~10 mg/mL (for stearic acid) |

Note: The solubility of long-chain fatty acid esters is temperature-dependent, generally increasing with a rise in temperature.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, from designing drug delivery systems to developing purification methods. The following are detailed methodologies for key experiments to determine the solubility of compounds like this compound.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.

Principle: A surplus of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., ethanol, hexane). The excess solid should be visually apparent.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. Periodically check if the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration can be used. A syringe filter (e.g., 0.22 µm PTFE) is suitable for organic solvents.

-

Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Synthetic Method (Dynamic Temperature-Based Solubility)

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating or precipitates upon cooling.

Principle: A mixture of the solute and solvent of a known composition is heated slowly until the solid phase completely disappears. This temperature is recorded as the solubility temperature for that specific concentration.

Detailed Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into a sealed, transparent vessel equipped with a magnetic stirrer and a precise thermometer.

-

Heating and Observation: Place the vessel in a temperature-controlled bath. Slowly heat the mixture at a constant rate (e.g., 0.5 °C/min) while continuously stirring.

-

Endpoint Determination: Visually observe the mixture for the disappearance of the last solid particle. The temperature at which the solution becomes clear is the dissolution temperature for that composition. Modern instruments often use a laser monitoring technique to detect the disappearance of the solid phase with higher precision.

-

Data Collection: Repeat the experiment with different solute-solvent compositions to generate a solubility curve (solubility vs. temperature).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound in common laboratory solvents remains limited, a strong inference of its solubility profile can be made based on its chemical structure and data from analogous long-chain fatty acid esters. It is expected to be highly soluble in nonpolar organic solvents and virtually insoluble in water. For precise quantitative measurements, the detailed experimental protocols provided in this guide, such as the shake-flask and synthetic methods, offer robust frameworks for researchers. The provided workflow diagram serves as a practical tool for planning and executing these essential solubility studies in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Henicosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of ethyl henicosanoate, a long-chain fatty acid ester. The synthesis is achieved via Fischer esterification of heneicosanoic acid with ethanol using a strong acid catalyst. This protocol includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and methods for purification and characterization of the final product. Quantitative data is summarized in a structured table, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility. This protocol is intended for use by researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (C23H46O2) is a fatty acid ethyl ester (FAEE) that finds applications in various fields, including its use as a chemical intermediate and a component in biofuels. The synthesis of long-chain fatty acid esters is typically accomplished through the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2][3] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[4] This protocol details a reliable method for the synthesis of this compound with a high degree of purity.

Key Experiments and Methodologies

Synthesis of this compound via Fischer Esterification

The primary experimental procedure described is the Fischer esterification of heneicosanoic acid with ethanol, catalyzed by concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure it proceeds at a sufficient rate. The subsequent work-up involves neutralization of the acid catalyst, extraction of the ester, and purification to remove unreacted starting materials and byproducts.

Purification by Liquid-Liquid Extraction and Column Chromatography

Purification of the crude this compound is achieved through a series of washing steps in a separatory funnel to remove the acid catalyst and excess ethanol. This is followed by drying of the organic layer and removal of the solvent. For higher purity, column chromatography can be employed.

Characterization by GC-MS and NMR Spectroscopy

The identity and purity of the synthesized this compound are confirmed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The GC-MS data provides information on the molecular weight and fragmentation pattern of the ester, while 1H and 13C NMR spectroscopy confirm its chemical structure.

Experimental Protocol

Materials and Reagents:

-

Heneicosanoic acid (C21H42O2)

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H2SO4)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve heneicosanoic acid (1.0 eq) in a 10-fold molar excess of absolute ethanol.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer it to a 250 mL separatory funnel.

-

Washing:

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acidic catalyst. Be cautious of gas evolution (CO2).

-

Wash the organic layer with brine (30 mL).

-

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification (Optional): For higher purity, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

| Parameter | Heneicosanoic Acid | Ethanol | Sulfuric Acid | This compound |

| Molecular Formula | C21H42O2 | C2H6O | H2SO4 | C23H46O2 |

| Molar Mass ( g/mol ) | 326.56 | 46.07 | 98.08 | 354.61 |

| Molar Ratio | 1.0 | 10 | 0.1 | - |

| Theoretical Yield (g) | - | - | - | (grams of heneicosanoic acid / 326.56) * 354.61 |

| Expected Yield (%) | - | - | - | > 90% |

| Appearance | White solid | Colorless liquid | Colorless liquid | Colorless to pale yellow oil or solid at room temperature |

| GC-MS (m/z) | - | - | - | 354 (M+), prominent peaks at 88 and 101[5] |

| ¹³C NMR (CDCl₃, ppm) | - | - | - | Expected peaks: ~174 (C=O), ~60 (O-CH₂), ~34, ~32, ~29 (alkyl chain), ~14 (CH₃)[5] |

| ¹H NMR (CDCl₃, ppm) | - | - | - | Expected peaks: ~4.1 (q, 2H, O-CH₂), ~2.3 (t, 2H, α-CH₂), ~1.6 (m, 2H, β-CH₂), ~1.2-1.3 (m, alkyl chain), ~0.9 (t, 3H, terminal CH₃) |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Signaling pathway of the Fischer esterification mechanism.

References

- 1. macbeth-project.eu [macbeth-project.eu]

- 2. cerritos.edu [cerritos.edu]

- 3. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | C23H46O2 | CID 12054541 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Enzymatic Synthesis of Ethyl Henicosanoate Using Lipase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl henicosanoate is a long-chain fatty acid ester with potential applications in the pharmaceutical and cosmetic industries as an emollient, lubricant, or a precursor for other bioactive molecules. Traditional chemical synthesis of such esters often requires harsh conditions, including high temperatures and the use of aggressive catalysts, which can lead to undesirable side reactions and environmental concerns. Enzymatic synthesis, employing lipases as biocatalysts, offers a green and highly specific alternative. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) can efficiently catalyze esterification reactions under mild conditions, often in solvent-free systems, leading to high-purity products with minimal downstream processing.

This document provides detailed application notes and experimental protocols for the synthesis of this compound from henicosanoic acid and ethanol using an immobilized lipase, such as Novozym® 435 (immobilized Candida antarctica lipase B).

Reaction Principle

The enzymatic synthesis of this compound is an esterification reaction where a molecule of henicosanoic acid reacts with a molecule of ethanol to form this compound and water. The reaction is reversible, and the equilibrium can be shifted towards the product side by removing water from the reaction medium. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective and sustainable.

The reaction follows a Ping-Pong Bi-Bi mechanism, where the lipase first reacts with the fatty acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the free enzyme.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic synthesis of long-chain fatty acid ethyl esters, which can be extrapolated for the synthesis of this compound. This data is based on studies of similar long-chain fatty acids and is intended to provide a baseline for optimization experiments.

Table 1: Effect of Temperature on Ethyl Ester Conversion

| Temperature (°C) | Conversion (%) |

| 40 | 75 |

| 50 | 88 |

| 60 | 95 |

| 70 | 85 |

Note: Representative data for a 24-hour reaction in a solvent-free system with a 1:2 molar ratio of fatty acid to ethanol and 5% (w/w) immobilized lipase.

Table 2: Effect of Substrate Molar Ratio (Ethanol:Henicosanoic Acid) on Ethyl Ester Conversion

| Molar Ratio | Conversion (%) |

| 1:1 | 80 |

| 2:1 | 92 |

| 3:1 | 95 |

| 4:1 | 93 |

Note: Representative data for a 24-hour reaction at 60°C in a solvent-free system with 5% (w/w) immobilized lipase.

Table 3: Effect of Enzyme Concentration on Ethyl Ester Conversion

| Enzyme Concentration (% w/w of substrates) | Conversion (%) |

| 1 | 60 |

| 3 | 85 |

| 5 | 94 |

| 7 | 95 |

Note: Representative data for a 24-hour reaction at 60°C in a solvent-free system with a 1:2 molar ratio of fatty acid to ethanol.

Table 4: Effect of Reaction Time on Ethyl Ester Conversion

| Reaction Time (hours) | Conversion (%) |

| 4 | 55 |

| 8 | 78 |

| 16 | 90 |

| 24 | 95 |

| 36 | 95 |

Note: Representative data for a reaction at 60°C in a solvent-free system with a 1:2 molar ratio of fatty acid to ethanol and 5% (w/w) immobilized lipase.

Experimental Protocols

Materials and Reagents

-

Henicosanoic acid (C21:0), purity >98%

-

Ethanol (anhydrous), purity >99.5%

-

Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica lipase B)

-

Hexane (analytical grade)

-

Sodium sulfate (anhydrous)

-

Molecular sieves (3 Å)

-

Silica gel for column chromatography

-

Standard for Gas Chromatography (GC) analysis (e.g., methyl heptadecanoate)

Equipment

-

Jacketed glass reactor with magnetic stirrer and temperature control

-

Vacuum pump

-

Rotary evaporator

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Analytical balance

-

Standard laboratory glassware

Protocol 1: Solvent-Free Enzymatic Synthesis of this compound

-

Substrate Preparation:

-

Weigh 3.26 g (10 mmol) of henicosanoic acid and place it in a 50 mL jacketed glass reactor.

-

Add 1.15 mL (20 mmol) of anhydrous ethanol to the reactor. This corresponds to a 1:2 molar ratio of acid to alcohol.

-

Heat the mixture to 75-80°C with gentle stirring to melt the henicosanoic acid and ensure a homogenous mixture. The melting point of henicosanoic acid is approximately 74-76°C.

-

-

Enzymatic Reaction:

-

Cool the reaction mixture to the desired reaction temperature (e.g., 60°C).

-

Add the immobilized lipase (e.g., 0.22 g, which is 5% of the total substrate weight).

-

To shift the equilibrium towards product formation, water can be removed by applying a mild vacuum (e.g., 200 mbar) or by adding activated molecular sieves (e.g., 1 g of 3 Å) to the reaction mixture.

-

Maintain the reaction at the set temperature with constant stirring (e.g., 200 rpm) for 24 hours.

-

-

Reaction Monitoring:

-

Periodically (e.g., every 4-8 hours), take a small aliquot of the reaction mixture.

-

Dilute the aliquot with hexane and analyze by GC-FID to determine the conversion of henicosanoic acid to this compound. The conversion can be calculated by monitoring the decrease in the fatty acid peak area and the increase in the ester peak area relative to an internal standard.

-

-

Product Recovery and Purification:

-

After the reaction is complete (as determined by GC analysis showing no further increase in conversion), stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with hexane, dried, and stored for reuse.

-

The liquid product mixture is then transferred to a rotary evaporator to remove the excess unreacted ethanol.

-

The crude product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to remove any remaining free fatty acids.

-

The purity of the final product, this compound, should be confirmed by GC-FID and other analytical techniques like NMR and FTIR spectroscopy.

-

Protocol 2: Enzyme Reusability Study

-

After the first reaction cycle, recover the immobilized lipase by filtration.

-

Wash the enzyme with 3 x 10 mL of fresh hexane to remove any adsorbed substrates and products.

-

Dry the enzyme under vacuum at room temperature for 2-3 hours.

-

Add the dried, recovered enzyme to a fresh batch of substrates and repeat the synthesis under the same optimal conditions.

-

Monitor the conversion for each cycle. The reusability is determined by the number of cycles the enzyme can be used before a significant drop in its catalytic activity is observed.

Visualizations

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Caption: Lipase-catalyzed esterification following a Ping-Pong Bi-Bi mechanism.

Application Notes and Protocols for the Synthesis of Ethyl Henicosanoate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl henicosanoate, the ethyl ester of heneicosanoic acid, is a long-chain fatty acid ethyl ester (FAEE) with applications in various fields, including its use as a biomarker and in the production of specialized materials. This document provides detailed protocols for the synthesis of this compound through transesterification, a common method for converting carboxylic acids or their esters into different esters. The primary routes for this synthesis involve acid-catalyzed, base-catalyzed, and enzymatic methods. Each method offers distinct advantages and disadvantages concerning reaction conditions, catalyst handling, and substrate compatibility.

Heneicosanoic acid is a long-chain saturated fatty acid with the chemical formula CH₃(CH₂)₁₉COOH.[1][2] It is a colorless solid with a melting point of approximately 74-75 °C.[1][3] These properties are important considerations for designing the synthesis and purification procedures for its ethyl ester derivative.

Catalytic Transesterification Approaches

Transesterification for producing this compound can be approached through three main catalytic methods:

-

Acid-Catalyzed Esterification: This classic method, often referred to as Fischer esterification, involves the reaction of heneicosanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4][5][6] The reaction is reversible and typically requires an excess of the alcohol to drive the equilibrium towards the product.[7]

-

Base-Catalyzed Transesterification: This method is highly efficient and proceeds rapidly.[8][9] It typically involves the reaction of a triglyceride containing heneicosanoyl groups or mthis compound with ethanol in the presence of a strong base like sodium hydroxide or potassium hydroxide. However, this method is sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the yield.

-

Enzyme-Catalyzed Transesterification: This approach utilizes lipases as biocatalysts, offering high specificity and milder reaction conditions.[10][11] This method is often preferred for high-purity products and avoids the harsh conditions and byproducts associated with acid and base catalysis.[12][13]

Data Presentation: Comparison of Transesterification Conditions

The following tables summarize typical reaction conditions for each catalytic method, extrapolated from general procedures for long-chain fatty acid ester synthesis.

Table 1: Acid-Catalyzed Esterification of Heneicosanoic Acid

| Parameter | Condition | Reference |

| Substrate | Heneicosanoic Acid | [1] |

| Reagent | Anhydrous Ethanol | [5] |

| Catalyst | Concentrated H₂SO₄ or p-TsOH | [5][6] |

| Catalyst Conc. | 1-5% (w/w of carboxylic acid) | [14] |

| Ethanol:Acid Molar Ratio | >10:1 (Ethanol as solvent) | [7] |

| Temperature | 65-80 °C (Reflux) | [5] |

| Reaction Time | 2-24 hours | [5] |

Table 2: Base-Catalyzed Transesterification

| Parameter | Condition | Reference |

| Substrate | Triglyceride of Heneicosanoic Acid or Mthis compound | [14] |

| Reagent | Anhydrous Ethanol | [15] |

| Catalyst | NaOH or KOH | [14] |

| Catalyst Conc. | 0.5-1.5% (w/w of oil/ester) | [14] |

| Ethanol:Substrate Molar Ratio | 6:1 to 12:1 | [14][16] |

| Temperature | 50-70 °C | [14] |

| Reaction Time | 1-4 hours | [15] |

Table 3: Enzyme-Catalyzed Transesterification

| Parameter | Condition | Reference |

| Substrate | Heneicosanoic Acid or Triglyceride | [10] |

| Reagent | Ethanol | [11] |

| Catalyst | Immobilized Lipase (e.g., Novozym 435) | [11][17] |

| Catalyst Conc. | 2-10% (w/w of substrate) | [11][17] |

| Ethanol:Substrate Molar Ratio | 1:1 to 5:1 | [11] |

| Temperature | 40-60 °C | [11][13] |

| Reaction Time | 4-48 hours | [11] |

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using the three catalytic methods.

Protocol 1: Acid-Catalyzed Esterification of Heneicosanoic Acid

This protocol is based on the general principles of Fischer esterification.[5]

Materials:

-

Heneicosanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add heneicosanoic acid and an excess of anhydrous ethanol (e.g., a 1:10 to 1:20 molar ratio of acid to ethanol). Ethanol will also serve as the solvent.

-

Slowly and carefully add concentrated sulfuric acid (approximately 1-2% of the mass of heneicosanoic acid) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Base-Catalyzed Transesterification

This protocol is adapted from general methods for biodiesel production.[14]

Materials:

-

Triglyceride containing heneicosanoyl groups or mthis compound

-

Anhydrous ethanol

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Hexane

-

Warm deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium hydroxide (0.5-1.0% w/w of the starting ester/triglyceride) in anhydrous ethanol under inert atmosphere.

-

In a separate flask, dissolve the starting triglyceride or mthis compound in additional ethanol (to achieve a final molar ratio of approximately 6:1 ethanol to ester/triglyceride).

-

Heat the ester/triglyceride-ethanol mixture to around 60°C with stirring.

-

Add the sodium ethoxide solution to the reaction mixture.

-

Maintain the reaction at 60-65°C with vigorous stirring for 1-2 hours.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture and transfer it to a separatory funnel. Allow the glycerol layer to separate at the bottom and remove it.

-

Wash the upper ester layer with warm deionized water to remove any remaining catalyst and glycerol.

-

Dissolve the ester layer in hexane and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the product by vacuum distillation.

Protocol 3: Enzyme-Catalyzed Transesterification

This protocol utilizes an immobilized lipase for a milder and more selective synthesis.[11]

Materials:

-

Heneicosanoic acid or its triglyceride

-

Ethanol

-

Immobilized lipase (e.g., Novozym 435)

-

Heptane or other suitable organic solvent (optional, for solvent-based reaction)

-

Molecular sieves (optional, to remove water)

-

Shaking incubator or stirred reactor

-

Filtration setup

-

Rotary evaporator

Procedure:

-

In a screw-capped flask, combine heneicosanoic acid or its triglyceride, ethanol (molar ratio of 1:1 to 3:1 acid/triglyceride to ethanol), and the immobilized lipase (2-5% by weight of the limiting reactant).

-

If a solvent is used, add heptane. For a solvent-free system, proceed without.

-

If desired, add molecular sieves to remove water produced during the reaction, which can improve the yield.

-

Place the flask in a shaking incubator or a stirred reactor at 40-50°C.

-

Allow the reaction to proceed for 24-48 hours. Monitor the progress by taking small aliquots and analyzing them by GC.

-

Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

-

Remove the solvent (if used) and excess ethanol under reduced pressure using a rotary evaporator.

-